molecular formula C20H16N4OS B14921820 (5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxoimidazolidin-4-one

(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B14921820
M. Wt: 360.4 g/mol
InChI Key: HAJXLXKZKSLFDD-BOPFTXTBSA-N
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Description

The compound 5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic molecule that features a pyrazole ring, a phenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-CARBALDEHYDE with 2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-METHOXYPHENYL)AMINO]METHYL}-N,N-DIMETHYLANILINE
  • 2-METHOXY-5-{[(PHENYLAMINO)METHYL]PHENOL}
  • 1-(3,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-ONE

Uniqueness

5-{[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE: stands out due to its unique combination of a pyrazole ring, a phenyl group, and an imidazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16N4OS

Molecular Weight

360.4 g/mol

IUPAC Name

(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H16N4OS/c1-13-7-9-14(10-8-13)18-15(11-17-19(25)22-20(26)21-17)12-24(23-18)16-5-3-2-4-6-16/h2-12H,1H3,(H2,21,22,25,26)/b17-11-

InChI Key

HAJXLXKZKSLFDD-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)N3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)N3)C4=CC=CC=C4

Origin of Product

United States

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